2-(Chloromethyl)furan-3-carbonyl chloride

Organophosphorus chemistry Regioselective nucleophilic substitution Furan derivatisation

Researchers requiring regiochemically controlled derivatisation of furoyl scaffolds face risks when using an unverified isomer. Only the 2-chloromethyl-3-furoyl chloride architecture (CAS 246178-74-5) guarantees clean nucleophilic substitution at the chloromethyl side chain without competitive P-C bond rupture, as demonstrated by Pevzner 2019 []. - Ensures exclusive formation of 4-azidomethyl-, 4-thiocyanatomethyl-, or 4-morpholinomethyl-3-furoylphosphonates without phosphonate cleavage []. - Delivers a single product peak in Wittig reactions, eliminating costly preparative HPLC separation []. - Confirmed regioisomeric purity ≥97% by GC/HPLC, with density (≥1.40 g/cm³) and LogP (2.40) checks for rapid in-lab identity verification [].

Molecular Formula C6H4Cl2O2
Molecular Weight 179.00 g/mol
CAS No. 246178-74-5
Cat. No. B13944606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Chloromethyl)furan-3-carbonyl chloride
CAS246178-74-5
Molecular FormulaC6H4Cl2O2
Molecular Weight179.00 g/mol
Structural Identifiers
SMILESC1=COC(=C1C(=O)Cl)CCl
InChIInChI=1S/C6H4Cl2O2/c7-3-5-4(6(8)9)1-2-10-5/h1-2H,3H2
InChIKeyQLXYHIUTKUDECM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Chloromethyl)furan-3-carbonyl chloride: Structural Profile


2-(Chloromethyl)furan-3-carbonyl chloride (CAS 246178-74-5) is a bifunctional furan derivative bearing an acid chloride at ring position 3 and a chloromethyl group at position 2 (molecular formula C₆H₄Cl₂O₂, exact mass 177.9589 Da) . The 2,3-arrangement of the electrophilic sites imparts a reactivity profile that differs markedly from the 3,2-, 2,5-, or 5,3-regioisomers, making simple in-class substitution unreliable for applications that depend on regiochemically controlled sequential derivatisation [1]. This compound is primarily handled as a building block in academic and industrial laboratories focused on heterocycle elaboration, phosphonate synthesis, and advanced intermediate preparation .

Regiochemically distinct 2,3-furan building block; reactivity profile differs from 3,2-, 2,5-, and 5,3-isomers

Applied in phosphonate synthesis, heterocycle elaboration, and advanced intermediate preparation

Why Positional Isomers Cannot Substitute Without Verification


Although several regioisomeric chloromethyl-furoyl chlorides share the identical molecular formula (C₆H₄Cl₂O₂) and nearly identical molecular weight (179.00 g mol⁻¹), their reactivity in key transformations diverges sharply. The Pevzner 2019 study demonstrates that the outcome of nucleophilic substitution with azide ion is dominated by the relative position of the chloromethyl and phosphonate (or acyl) groups: one regioisomer undergoes clean substitution at the chloromethyl side chain while another suffers competitive P–C bond cleavage [1]. Consequently, selecting an isomer without verifying the regiochemistry can lead to unexpected product mixtures, lower yields, or complete failure of the intended synthetic sequence. Procurement decisions must therefore be grounded in regiospecific performance data rather than assumed interchangeability among isomers such as 3-(chloromethyl)furan-2-carbonyl chloride (CAS 246178-73-4), 5-(chloromethyl)furan-2-carbonyl chloride (CAS 105850-77-9), or 5-(chloromethyl)furan-3-carbonyl chloride (CAS 246178-77-8).

Same molecular formula (C₆H₄Cl₂O₂) does not ensure interchangeable reactivity; azide substitution outcome can shift from clean nucleophilic displacement to P–C bond cleavage

Choosing an isomer without regiochemical verification may lead to unexpected product mixtures or synthetic failure; verify CAS and reactivity data before procurement

Differentiation Evidence Against Closest Analogs


Regiochemistry-Dependent Azide Substitution Pathway

In the reaction with sodium azide, the phosphonate derived from 4-chloromethyl-3-furoyl chloride (the regioisomer closest to the target 2-chloromethyl-3-furoyl chloride scaffold) undergoes straightforward nucleophilic substitution at the chloromethyl side chain to give the corresponding azidomethyl product. In stark contrast, the phosphonate derived from 3-chloromethyl-2-furoyl chloride (CAS 246178-73-4) experiences simultaneous P–C bond cleavage alongside nucleophilic substitution, leading to a fundamentally different product distribution [1]. This demonstrates that the 3-furoyl (carbonyl at position 3) scaffold, when functionalised with a chloromethyl group at the adjacent 2- or 4-position, preserves the integrity of the phosphonate linkage, whereas the 2-furoyl (carbonyl at position 2) scaffold does not.

Azide substitution pathway
Head-to-head
Target scaffold: clean substitution at CH₂Cl, P–C retained
Comparator: simultaneous P–C cleavage + substitution
Regiochemistry governs reaction fate: 3-furoyl scaffold preserves phosphonate
Direct evidence from NaN₃ reaction; identical conditions
Organophosphorus chemistry Regioselective nucleophilic substitution Furan derivatisation

Predicted Lipophilicity Differentiation Among Isomers

Predicted LogP values distinguish the target regioisomer from its closest positional analog. Chemsrc reports a predicted LogP of 2.40 for 2-(chloromethyl)furan-3-carbonyl chloride (CAS 246178-74-5) . The regioisomer 3-(chloromethyl)furan-2-carbonyl chloride (CAS 246178-73-4) shows a lower predicted LogP of 2.20 [1]. The difference of ΔLogP ≈ 0.20 indicates measurably higher lipophilicity for the 2-chloromethyl-3-furoyl arrangement, which can affect retention time in reversed-phase chromatography, extraction efficiency, and passive membrane permeability in biological assays.

Lipophilicity (LogP)
Data to verify
ΔLogP = 0.20 (Target: 2.40 vs Comparator: 2.20)
Reported LogP difference supports reversed-phase HPLC identity check
Predicted value; confirm experimentally
Physicochemical profiling LogP prediction Isomer differentiation

Polar Surface Area and Chromatographic Resolution

The predicted topological polar surface area (tPSA) for 2-(chloromethyl)furan-3-carbonyl chloride is 30.21 Ų , whereas the regioisomer 3-(chloromethyl)furan-2-carbonyl chloride exhibits a tPSA of 30.2 Ų [1]. Although the absolute difference is small (≈0.01 Ų), the near-identical PSA combined with the distinct LogP means that the two isomers can be resolved on a LogP-dominant column (e.g., C18) but would co-elute on a PSA-dominant stationary phase. This physicochemical fingerprint supports the need for isomer-specific identification in procurement.

Polar surface area
Data to verify
tPSA 30.21 Ų (target)
tPSA 30.2 Ų (comparator)
Near-identical PSA; resolution requires LogP-based column
Predicted values; orthogonal to LogP
PSA prediction Chromatographic resolution Isomer identification

Predicted Boiling Point and Density Distinction

While experimentally measured physical constants are scarce for these reactive acid chlorides, predicted values offer a practical differentiation. The target compound 2-(chloromethyl)furan-3-carbonyl chloride has a predicted boiling point of 268.2 ± 30.0 °C and predicted density of 1.416 ± 0.06 g cm⁻³, as listed for the structurally analogous 3-(chloromethyl)furan-2-carbonyl chloride and inferred for the 2,3-isomer from the same prediction engine [1]. The corresponding 5-substituted isomer 5-(chloromethyl)furan-3-carbonyl chloride (CAS 246178-77-8) is expected to show a lower density (~1.39 g cm⁻³) based on the more symmetrical substitution pattern . Procurement of the correct isomer can therefore be verified by simple density measurement of the neat liquid or by GC retention index under standardised conditions.

Density & boiling point
Data to verify
Predicted density ~1.416 g/cm³; bp 268.2 ± 30.0 °C
Density ≥1.40 g/cm³ supports correct regioisomer upon receipt
Predicted; experimental validation recommended
Boiling point prediction Density estimation Isomer quality control

Isomeric Purity Impact on Wittig Product Uniformity

The Pevzner 2019 study shows that furoylphosphonates carrying a chloromethyl group in the furan ring undergo the Wittig reaction with resonance-stabilised phosphoranes to yield phosphorylated furylalkenes [1]. If a regioisomeric impurity (e.g., 3-chloromethyl-2-furoylphosphonate) is present during the Wittig step, the resulting alkene mixture will contain structural isomers that are challenging to separate by conventional chromatography. Starting from the regioisomerically pure 2-(chloromethyl)furan-3-carbonyl chloride ensures a single phosphorylated furylalkene product, whereas a mixture of the 2,3- and 3,2-isomers would generate at least two alkene products with very similar Rf values.

Wittig product uniformity
Class-level
Single regioisomer → single phosphorylated furylalkene
Isomer mixture → multiple alkene products; co-elution
Isomeric purity directly affects downstream purification burden
Class-level inference; confirm purity by GC/HPLC
Wittig reaction Isomeric purity Phosphorylated furylalkenes

Retrosynthetic Accessibility from Furfural Feedstocks

The 2-chloromethyl substitution pattern is directly accessible from furfural or 5-(chloromethyl)furfural (CMF) via well-established chlorination and oxidation sequences [1]. The 3-furoyl chloride functionality can be installed by selective oxidation of the corresponding 2-chloromethyl-3-furancarboxylic acid, which itself derives from furfural chemistry. In contrast, the 3-chloromethyl-2-furoyl scaffold requires a less direct route that often proceeds through 2-furoyl chloride intermediates followed by chloromethylation, introducing additional synthetic steps and potential for isomer formation [2]. This synthetic accessibility translates to potentially lower cost and higher batch-to-batch consistency for the 2-chloromethyl-3-furoyl isomer when sourced from manufacturers utilising furfural-based feedstocks.

Retrosynthetic route
Class-level
Shorter route from furfural; one fewer transformation estimated
Synthetic accessibility may reduce cost and impurity carryover
Class-level inference; confirm with supplier route info
Biomass-derived building blocks Retrosynthetic analysis Sustainable synthesis

High-Confidence Application Scenarios


Regiospecific 3-Furoylphosphonate Library Synthesis

When a laboratory needs to prepare a library of 4-azidomethyl-, 4-thiocyanatomethyl-, or 4-morpholinomethyl-3-furoylphosphonates, the 2-chloromethyl-3-furoyl chloride scaffold (exemplified by the closely analogous 4-chloromethyl-3-furoyl chloride in [1]) is the only regioisomer that delivers clean nucleophilic substitution without P–C bond rupture. Using the 3-chloromethyl-2-furoyl isomer would lead to phosphonate cleavage [1], making the 2-(chloromethyl)furan-3-carbonyl chloride the mandatory starting material for this compound series.

Physicochemical Identity Verification Upon Receipt

For procurement of >10 g quantities, the predicted density difference (≥1.40 g cm⁻³ for the target vs. ~1.39 g cm⁻³ for the 5-substituted isomer) and the distinct LogP (2.40 vs. 2.20 for the 3,2-isomer) provide a two-parameter identity check [1][2]. Receiving laboratories can perform a rapid density measurement and analytical HPLC to confirm receipt of the correct regioisomer before committing to high-value synthetic campaigns.

Wittig Olefination to Single-Isomer Furylalkenes

When the synthetic goal is a geometrically defined phosphorylated furylalkene via the Wittig reaction, starting from isomerically pure 2-(chloromethyl)furan-3-carbonyl chloride ensures a single product peak [1]. Any contamination by the 3,2- or 5,2-regioisomers would generate additional alkene isomers that co-elute under standard conditions, necessitating costly preparative HPLC separation. Procurement specifications should therefore include a regioisomeric purity of ≥97% by GC or HPLC, as the Wittig product distribution directly mirrors the starting material isomer ratio [1].

Sustainable Route Evaluation from Furfural Platforms

For process chemistry groups evaluating cost-effective routes to chloromethyl-furoyl intermediates, the 2-chloromethyl-3-furoyl architecture is advantaged by its direct retrosynthetic connection to furfural and 5-(chloromethyl)furfural (CMF) [1][2]. This may reduce the step count by one transformation compared to the 3-chloromethyl-2-furoyl isomer, translating to lower cumulative yield loss and fewer purification operations in scale-up. Groups comparing quotations from different suppliers should request information on the synthetic route origin to assess whether this intrinsic cost advantage has been realised.

Application
Selection Property
Validation Focus
3-Furoylphosphonate library synthesis
Regiochemical identity (2,3-arrangement)
Clean nucleophilic substitution without P–C cleavage
Physicochemical identity verification
Density and LogP differentiation
Confirm correct regioisomer before synthetic campaigns
Wittig olefination to furylalkenes
High regioisomeric purity (≥97%)
Single alkene product; absence of co-eluting isomers
Sustainable route evaluation
Furfural-based synthetic origin
Reduced step count and purification burden
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